molecular formula C17H20N4O B2667030 N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1333517-30-8

N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2667030
CAS No.: 1333517-30-8
M. Wt: 296.374
InChI Key: FYJDPXSSVQKNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, also known as CDPPA, is a chemical compound that has been studied for its potential use in various scientific research applications. CDPPA is a small molecule that has been shown to have an effect on certain biochemical and physiological processes, and has been studied for its potential therapeutic uses.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have an effect on certain biochemical and physiological processes, including the modulation of certain neurotransmitter systems and the inhibition of certain enzymes. The exact mechanism of action of this compound is not yet fully understood, but it is believed to involve the binding of this compound to specific receptors or enzymes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of certain neurotransmitter systems, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. This compound has also been shown to have an effect on certain ion channels and transporters, and may have a role in regulating cellular metabolism.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has a number of advantages for use in lab experiments, including its small size and ease of synthesis. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are a number of future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, including further studies on its mechanism of action, its potential therapeutic uses in various disease states, and its potential use as a lead compound for the development of new drugs. Additionally, further studies are needed to determine the optimal dosing and administration of this compound, and to investigate any potential side effects or toxicity associated with its use.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process involves the use of various reagents and solvents, and requires careful monitoring and control of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential use in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have an effect on certain neurotransmitter systems, and has been studied for its potential use in treating disorders such as depression and anxiety. In cancer research, this compound has been studied for its potential use in inhibiting the growth and proliferation of cancer cells. In drug discovery, this compound has been studied for its potential use as a lead compound for the development of new drugs.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13(2)17(3,12-18)20-16(22)11-21-10-15(9-19-21)14-7-5-4-6-8-14/h4-10,13H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJDPXSSVQKNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1C=C(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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